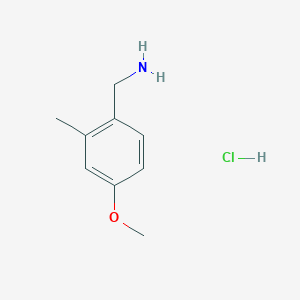

(4-Methoxy-2-methylbenzyl)amine hydrochloride

Description

BenchChem offers high-quality (4-Methoxy-2-methylbenzyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-2-methylbenzyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-5-9(11-2)4-3-8(7)6-10;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURKDJIYMPVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856627-60-6 | |

| Record name | Benzenemethanamine, 4-methoxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856627-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Methoxy-2-methylbenzyl)amine Hydrochloride

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-2-methylbenzyl)amine hydrochloride is a primary amine salt with potential applications in medicinal chemistry and materials science. As a substituted benzylamine, it serves as a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies for (4-Methoxy-2-methylbenzyl)amine hydrochloride. The presented synthesis is a robust two-step process commencing with the oximation of 4-methoxy-2-methylbenzaldehyde, followed by the catalytic hydrogenation of the resulting oxime. This guide is intended to be a self-validating resource, with an emphasis on the causal relationships behind experimental choices and rigorous analytical confirmation of the target compound.

Introduction and Rationale

Substituted benzylamines are a cornerstone of modern organic synthesis, finding extensive use as intermediates in the pharmaceutical, agrochemical, and materials science industries. Their utility stems from the reactive primary amine group, which can be readily functionalized, and the tunable electronic and steric properties of the aromatic ring. The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 2-position of the benzylamine moiety imparts distinct characteristics that can influence the reactivity, selectivity, and biological activity of derivative compounds.

The hydrochloride salt form is often preferred for amine-containing compounds due to its increased stability, crystallinity, and solubility in polar solvents, which facilitates purification and handling. This guide details a logical and efficient synthetic approach to (4-Methoxy-2-methylbenzyl)amine hydrochloride, providing researchers with the necessary information to produce and validate this important chemical entity.

Proposed Synthetic Pathway

The synthesis of (4-Methoxy-2-methylbenzyl)amine hydrochloride is proposed to proceed via a two-step reaction sequence starting from the commercially available 4-methoxy-2-methylbenzaldehyde. This pathway is chosen for its reliability, high potential yield, and the use of well-established chemical transformations.

Scheme 1: Overall Synthetic Route

Caption: Proposed two-step synthesis of (4-Methoxy-2-methylbenzyl)amine hydrochloride.

The initial step involves the conversion of the aldehyde to its corresponding oxime. Oximes are stable intermediates that can be readily purified and are excellent precursors for the synthesis of primary amines.[1] The subsequent step is the catalytic hydrogenation of the oxime to the desired primary amine.[2] Finally, the free amine is converted to its hydrochloride salt.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are designed to be self-validating through in-process monitoring and final product characterization.

Step 1: Synthesis of 4-Methoxy-2-methylbenzaldehyde Oxime

Rationale: The oximation of an aldehyde is a classic condensation reaction. The use of hydroxylamine hydrochloride in the presence of a base, such as pyridine, generates free hydroxylamine in situ, which then reacts with the aldehyde. Ethanol is an excellent solvent for this reaction as it dissolves both the organic starting material and the hydroxylamine salt. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Methoxy-2-methylbenzaldehyde Oxime.

Procedure:

-

To a solution of 4-methoxy-2-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude oxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of (4-Methoxy-2-methylbenzyl)amine

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines.[2][3] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere at room temperature. Ethanol is a suitable solvent for this reduction.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of the oxime.

Procedure:

-

Dissolve the 4-methoxy-2-methylbenzaldehyde oxime (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon (5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude (4-Methoxy-2-methylbenzyl)amine. The crude amine can be purified by vacuum distillation if necessary.[4]

Step 3: Formation of (4-Methoxy-2-methylbenzyl)amine Hydrochloride

Rationale: The hydrochloride salt of an amine is typically formed by treating a solution of the free amine with hydrochloric acid.[5] Using a solution of HCl in a non-polar solvent like diethyl ether allows for the precipitation of the salt, which can then be isolated by filtration. This method is effective for obtaining a pure, crystalline product.[6]

Procedure:

-

Dissolve the purified (4-Methoxy-2-methylbenzyl)amine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Methoxy-2-methylbenzyl)amine hydrochloride.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized (4-Methoxy-2-methylbenzyl)amine hydrochloride. The following analytical techniques are recommended.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (requires experimental determination) |

Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl protons, and the methoxy protons. The amine protons of the hydrochloride salt may appear as a broad singlet.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | br s | 3H | -NH₃⁺ |

| ~7.2 | d | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~3.9 | s | 2H | -CH₂-NH₃⁺ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

Justification: The chemical shifts are estimated based on known data for substituted benzylamines.[7][8] The aromatic protons will exhibit a specific splitting pattern due to their substitution. The benzylic protons will appear as a singlet, as will the methyl and methoxy protons.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Ar-C-OCH₃ |

| ~138 | Ar-C-CH₃ |

| ~131 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-C-CH₂ |

| ~113 | Ar-CH |

| ~55 | -OCH₃ |

| ~42 | -CH₂-NH₃⁺ |

| ~18 | Ar-CH₃ |

Justification: The predicted chemical shifts are based on the known effects of substituents on the chemical shifts of aromatic carbons and typical values for benzylic carbons and methyl/methoxy groups.[7][9]

The FTIR spectrum of the hydrochloride salt will be characterized by broad absorption bands corresponding to the N-H stretching of the ammonium group.[10][11]

Predicted FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad, Strong | N-H stretch (-NH₃⁺) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-N stretch |

Justification: The broad N-H stretching band is a hallmark of primary amine salts.[11] The other absorptions are characteristic of the aromatic ring and the functional groups present.

Mass spectrometry will confirm the molecular weight of the free amine. The fragmentation pattern can provide further structural information.

Predicted Mass Spectrum Data (EI+) for the free amine:

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular ion) |

| 136 | High | [M - CH₃]⁺ |

| 121 | High | [M - NH₂CH₂]⁺ or Tropylium-like ion |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

Justification: The fragmentation of benzylamines often involves cleavage of the benzylic C-N bond and rearrangement to form the stable tropylium ion.[12][13][14]

Potential Applications and Future Directions

(4-Methoxy-2-methylbenzyl)amine hydrochloride is a versatile building block for the synthesis of a wide range of compounds. Its potential applications include:

-

Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. The specific substitution pattern may influence binding to biological targets.

-

Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides.

-

Materials Science: For the preparation of novel polymers and functional materials.

Future research could focus on exploring the reactivity of this compound in various synthetic transformations and evaluating the biological activities of its derivatives.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of (4-Methoxy-2-methylbenzyl)amine hydrochloride. By following the proposed experimental protocols and analytical methods, researchers can confidently prepare and validate this valuable chemical intermediate. The emphasis on the rationale behind each step and the inclusion of predicted characterization data aim to empower scientists in their research and development endeavors.

References

-

Catalysis Science & Technology. (n.d.). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Royal Society of Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of Amines by Low Pressure Hydrogenation of Oximes. Retrieved from [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.

-

PubMed. (2012). Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

-

YouTube. (2025). Eschweiler-Clarke reaction. Retrieved from [Link]

-

MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

YouTube. (2022). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. prepchem.com [prepchem.com]

- 6. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituent effects on the gas-phase fragmentation reactions of protonated peptides containing benzylamine-derivatized lysyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Benzylamines

Foreword: The Benzylamine Core - A Privileged Structure in Modern Research

Substituted benzylamines, a class of organic compounds characterized by a benzyl group bonded to a nitrogen atom, represent a cornerstone in the architecture of functionally diverse molecules. Their inherent structural simplicity, coupled with the vast possibilities for substitution on both the aromatic ring and the nitrogen atom, has established this scaffold as a "privileged structure" in the lexicon of medicinal chemistry, materials science, and catalysis. This guide offers an in-depth exploration of the multifaceted research applications of substituted benzylamines, providing a technical resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind their diverse functionalities, from targeted therapeutic interventions to the rational design of advanced materials and catalysts.

I. The Epicenter of Bioactivity: Substituted Benzylamines in Medicinal Chemistry

The benzylamine moiety is a recurring motif in a multitude of biologically active compounds, a testament to its ability to engage in crucial interactions with biological targets. The strategic placement of substituents allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents across a spectrum of diseases.

A. Oncology: A Targeted Assault on Cancer

Substituted benzylamines have emerged as a powerful platform for the design of novel anticancer agents, demonstrating efficacy through various mechanisms of action.

A notable application lies in the development of inhibitors for enzymes implicated in cancer progression. For instance, selective aryl benzylamine-based inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) have been synthesized as potential therapeutics for prostate cancer.[1] This enzyme is crucial for testosterone biosynthesis, a key driver of prostate tumor growth. By employing structure-based design and homology modeling, researchers have developed potent inhibitors with IC50 values in the low nanomolar range.[1]

Furthermore, certain benzylamine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. In melanoma, benzylamine and thenylamine derived drugs have demonstrated the ability to reduce proliferation, migration, and metastasis formation by activating pro-apoptotic pathways.[2] Similarly, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has shown significant cytotoxic properties against leukemia cells by inducing cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and the JAK2/STAT3 signaling pathway.[3] Other derivatives have been developed as potent inhibitors of human DNA topoisomerase II, a critical enzyme in cell division.[4]

Experimental Protocol: Synthesis of Aryl Benzylamine-Based 17β-HSD3 Inhibitors via Reductive Amination

A common and effective method for the synthesis of substituted benzylamines is reductive amination. The following is a generalized protocol based on the synthesis of 17β-HSD3 inhibitors[1]:

-

Imine Formation: A substituted aniline (1.0 eq.) and a substituted 2-nitrobenzaldehyde (1.0 eq.) are dissolved in a suitable solvent such as ethanol.

-

Microwave-Assisted Reaction (Optional but Recommended): The reaction mixture is subjected to microwave irradiation to accelerate the formation of the imine intermediate. This can significantly reduce reaction times.

-

Reduction of the Imine: The crude imine is then reduced to the corresponding benzylamine. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH4).

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

B. Central Nervous System: Modulating Neurotransmission

The benzylamine scaffold is integral to the development of drugs targeting the central nervous system (CNS), particularly for the treatment of depression and neurodegenerative diseases.

1. Antidepressants: Many antidepressants function by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft. Substituted benzylamines have been designed as:

-

Monoamine Reuptake Inhibitors: These compounds block the reabsorption of neurotransmitters, increasing their availability in the synapse. Some benzylamine derivatives have been developed as triple reuptake inhibitors, targeting all three key monoamines.[5]

-

Monoamine Releasing Agents: These agents induce the release of monoamines from presynaptic neurons.[6]

-

Dual-Action Agents: Novel benzylamine derivatives have been synthesized that act as both histamine H3 receptor antagonists and serotonin reuptake inhibitors, offering a multi-pronged approach to treating depression.[7]

2. Neurodegenerative Diseases:

-

Alzheimer's Disease: Substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, these compounds can help to alleviate the cognitive symptoms of Alzheimer's disease.

-

Parkinson's Disease: Novel 8-benzylaminoxanthine derivatives have shown high affinity for adenosine A1 and A2A receptors, which are implicated in the pathophysiology of Parkinson's disease. These compounds have demonstrated anti-inflammatory activities, which may be beneficial in mitigating the neuroinflammation associated with the disease.[9]

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Substituted benzylamine reuptake inhibitors block monoamine transporters.

C. Modulating Histaminergic and Adrenergic Systems

Substituted benzylamines have also been investigated for their ability to interact with histamine and adrenergic receptors.

-

Histamine Receptor Antagonists: Benzylamine derivatives have been designed as histamine H1 and H2 receptor antagonists.[10][11] While some early benzylhistamines showed reduced agonist activity, they did not consistently act as antagonists.[10] However, more recent research has led to the development of potent and selective histamine H3 receptor antagonists.[7]

-

Adrenergic Agents: The β-phenylethylamine structure, a core component of many adrenergic drugs, is closely related to benzylamine.[12] Substitutions on the aromatic ring and the ethylamine side chain of this scaffold have a profound influence on the mechanism of action and receptor selectivity of these agents.[12]

D. Antimicrobial Applications

The benzylamine scaffold has also been exploited in the development of antifungal agents. Butenafine, a benzylamine derivative, acts by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[13] This disruption of the fungal cell membrane leads to cell death.

II. Beyond Biology: Substituted Benzylamines in Materials Science

The chemical versatility of substituted benzylamines extends beyond the realm of medicine into the field of materials science, where they are utilized as key components in the development of functional materials.

A. Corrosion Inhibition: Protecting Metallic Surfaces

Substituted benzylamines and their derivatives have proven to be effective corrosion inhibitors for metals, particularly mild steel in acidic environments.[14][15] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[14] The inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the substituents on the benzylamine core. Halogen-substituted derivatives, for instance, have shown enhanced inhibition performance.[15] The adsorption process can involve both physisorption and chemisorption and often follows the Langmuir adsorption isotherm.[14]

Data Presentation: Corrosion Inhibition Efficiency

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 0.5 | 92.3 |

| 4-bromobenzaldehyde thiosemicarbazone | 0.4 | 95.3 |

| 4-chlorobenzaldehyde thiosemicarbazone | 0.4 | 94.2 |

| 4-fluorobenzaldehyde thiosemicarbazone | 0.4 | 92.6 |

Data compiled from multiple sources for illustrative purposes.[14][15]

B. Polymer Chemistry: Building Blocks for Advanced Polymers

Substituted benzylamines serve as valuable monomers in the synthesis of novel polymers with tailored properties. They can act as curing agents for epoxy resins, enhancing their thermal and mechanical stability.[16] Furthermore, new thermoplastic polymers have been synthesized from substituted 3,4-dihydro-2H-1,3-benzoxazines, which are derived from benzylamines.[17] The polymerization of N-substituted maleimides containing a benzylamine moiety has also been explored to create thermally stable polymers.[18]

III. Cultivating Innovation: Substituted Benzylamines in Agriculture

In the agricultural sector, substituted benzylamines have found application as active ingredients in crop protection products. Patents have been filed for novel benzamide compounds derived from benzylamines that exhibit potent herbicidal activity, even at low application rates.[19] These compounds are designed to have a broad spectrum of activity against various weeds while maintaining high compatibility with crop plants.

IV. The Art of Synthesis: Substituted Benzylamines in Catalysis and Organic Chemistry

The utility of substituted benzylamines extends to their role as catalysts and ligands in organic synthesis, enabling the efficient and selective construction of complex molecules.

A. Chiral Ligands in Asymmetric Catalysis

Chiral benzylamines are widely used as ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations.[20] These ligands can coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other.

B. Catalytic C-H Functionalization

Substituted benzylamines are also valuable substrates in the burgeoning field of C-H functionalization. Palladium-catalyzed enantioselective C-H cross-coupling reactions of benzylamines have been developed to produce both chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity.[21][22] More recently, organocatalytic methods using chiral pyridoxals have been developed for the direct asymmetric α-C(sp³)–H addition of unprotected benzylamines to aldehydes, providing a straightforward route to chiral β-aminoalcohols.[23]

Experimental Workflow: Asymmetric α-C–H Addition of Benzylamines

Caption: A streamlined workflow for the synthesis of chiral β-aminoalcohols.

V. Conclusion: An Enduring Legacy and a Promising Future

The substituted benzylamine scaffold has unequivocally demonstrated its immense value across a diverse range of scientific disciplines. Its adaptability and the profound impact of subtle structural modifications on its properties have solidified its status as a privileged motif in the design of functional molecules. From life-saving pharmaceuticals to robust industrial materials and elegant catalytic systems, the applications of substituted benzylamines are both broad and deep. As our understanding of molecular interactions continues to evolve, and as synthetic methodologies become ever more sophisticated, the potential for new and innovative applications of this versatile chemical entity is boundless. The future of substituted benzylamine research promises to be as rich and impactful as its distinguished past.

VI. References

-

Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Letavic, M. A., et al. (2007). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhang, S., et al. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. [Link]

-

Ahmed, A. E., et al. (1976). Conformationally restricted analogs of histamine H1 receptor antagonists: trans and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine. Journal of Medicinal Chemistry. [Link]

-

García-García, P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]

-

Al-Amiery, A. A., et al. (2019). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

-

Wang, L., et al. (2022). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Advances. [Link]

-

Ishida, H., & Allen, D. J. (1996). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. ResearchGate. [Link]

-

Al-Jumaili, D. A. S., et al. (2014). Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. ResearchGate. [Link]

-

Google Patents. (n.d.). WO2017102275A1 - Benzamide compounds and their use as herbicides.

-

Wang, Y., et al. (2018). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. ACS Publications. [Link]

-

Wang, Z., et al. (2022). Catalytic asymmetric α C(sp)–H addition of benzylamines to aldehydes. ResearchGate. [Link]

-

Foye, W. O. (n.d.). Adrenergic agents. SlideShare. [Link]

-

Sharma, R., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PubMed Central. [Link]

-

Szymańska, E., et al. (2021). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central. [Link]

-

Durant, G. J., et al. (1976). Potential histamine H2-receptor antagonists. 4. Benzylhistamines. PubMed. [Link]

-

Ghodsi, R., & Zali, A. (2016). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]

-

Liu, W-C., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. PubMed. [Link]

-

Anbarasan, R., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]

-

He, G., et al. (2019). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. PubMed Central. [Link]

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 7. Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential histamine H2-receptor antagonists. 4. Benzylhistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformationally restricted analogs of histamine H1 receptor antagonists: trans and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]

- 15. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]

- 20. Catalysts and Ligands - Enamine [enamine.net]

- 21. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Methoxy Group in Benzylamine Reactivity

Introduction

In the fields of medicinal chemistry and synthetic organic chemistry, benzylamine serves as a foundational scaffold. Its reactivity, particularly the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to substitution, is of paramount importance. The introduction of substituents onto the phenyl ring profoundly modulates these properties, offering chemists a powerful tool to fine-tune molecular behavior. Among the most influential and commonly employed substituents is the methoxy group (-OCH₃).

This technical guide provides an in-depth analysis of the multifaceted role the methoxy group plays in dictating the reactivity of the benzylamine core. We will dissect the intricate interplay of electronic and steric effects, explore how its position (ortho, meta, or para) leads to distinct chemical behaviors, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple textbook description, offering a causal explanation for experimental observations and providing actionable protocols for laboratory application.

The Dichotomous Nature of the Methoxy Substituent

To understand the influence of the methoxy group, one must first appreciate its dual electronic character. It operates through two fundamental, and often competing, electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group inductively withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the carbon atom directly attached to the methoxy group and diminishing with distance.

-

Resonance (Mesomeric) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[1]

Crucially, the resonance effect of the methoxy group is generally stronger than its inductive effect when it can fully participate in conjugation (i.e., from the ortho and para positions).[2] This dichotomy is the key to understanding its influence on both the amine's reactivity and electrophilic aromatic substitution patterns.

Positional Isomerism: A Tale of Three Reactivities

The position of the methoxy group on the phenyl ring—ortho, meta, or para—is the single most critical factor determining the overall reactivity of the benzylamine molecule. The separation of the amine functional group from the ring by a methylene (-CH₂) spacer means that substituent effects on the amine's nucleophilicity and basicity are transmitted electronically, but direct steric interactions are less pronounced than in anilines, except in the case of the ortho isomer.[3]

Basicity and Nucleophilicity: The Amine's Perspective

The basicity of the benzylamine isomers is a direct reflection of the electron density on the nitrogen atom. A higher electron density leads to a stronger base. While a comprehensive, directly comparative experimental dataset for the pKb of all three isomers is elusive in the literature, we can establish a reliable reactivity order based on fundamental principles.

| Isomer | Key Influences | Predicted Basicity Rank | Predicted Nucleophilicity Rank |

| 4-Methoxybenzylamine (para) | +M effect strongly dominates, increasing e⁻ density on N. | 1 (Most Basic) | 1 (Most Nucleophilic) |

| 3-Methoxybenzylamine (meta) | -I effect dominates; no +M effect at the amine. | 2 | 2 |

| 2-Methoxybenzylamine (ortho) | "Ortho-effect": Steric hindrance to solvation/protonation. | 3 (Least Basic) | 3 (Least Nucleophilic) |

Para-Methoxybenzylamine (Highest Reactivity): At the para position, the powerful electron-donating resonance (+M) effect is fully operative. It increases the electron density of the entire π-system, which in turn pushes electron density through the benzylic carbon to the nitrogen atom, enhancing its basicity and nucleophilicity relative to unsubstituted benzylamine.

Meta-Methoxybenzylamine (Intermediate Reactivity): When the methoxy group is at the meta position, its resonance effect does not extend to the benzylic carbon. Therefore, the dominant influence on the amine group is the electron-withdrawing inductive (-I) effect. This effect pulls electron density away from the nitrogen, making 3-methoxybenzylamine less basic and a weaker nucleophile than both the para isomer and unsubstituted benzylamine.[4]

Ortho-Methoxybenzylamine (Lowest Reactivity): The ortho isomer presents a unique case known as the "ortho-effect".[5][6] While electronic effects are present, the reactivity of the amine is primarily diminished by steric hindrance.[6] The proximity of the methoxy group to the aminomethyl group can:

-

Hinder the approach of electrophiles to the nitrogen lone pair.

-

Inhibit the solvation of the resulting ammonium cation upon protonation, destabilizing the conjugate acid and thereby reducing basicity.[7] This steric impediment typically overrides the electronic effects, rendering 2-methoxybenzylamine the least basic and least nucleophilic of the three isomers.[5]

Impact on Key Chemical Transformations

The differing nucleophilicity of the methoxybenzylamine isomers directly translates to their performance in common synthetic reactions.

N-Acylation

N-acylation is a fundamental reaction for primary amines, forming a stable amide bond.[2] The reaction rate is directly proportional to the nucleophilicity of the amine. Therefore, the expected order of reactivity towards an acylating agent like acetyl chloride is:

para-methoxybenzylamine > meta-methoxybenzylamine > ortho-methoxybenzylamine

This differential reactivity forms the basis for designing competitive experiments to quantitatively assess nucleophilicity.

Experimental Protocol: Competitive N-Acetylation of Benzylamine Isomers

This protocol is designed to provide a self-validating system for comparing the relative reactivity of the three isomers. By reacting a mixture of the amines with a substoichiometric amount of an acylating agent, the product ratio directly reflects their relative kinetic rates.

Objective: To determine the relative nucleophilicity of ortho-, meta-, and para-methoxybenzylamine via a competitive acylation reaction.

Materials:

-

4-Methoxybenzylamine (Reagent A)

-

3-Methoxybenzylamine (Reagent B)

-

2-Methoxybenzylamine (Reagent C)

-

Unsubstituted Benzylamine (Reference Standard)

-

Acetyl Chloride (Acylating Agent)

-

Triethylamine (Base)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Internal Standard for GC/HPLC analysis (e.g., Dodecane)

Procedure:

-

Stock Solution Preparation: Prepare 0.5 M stock solutions of each amine (A, B, C, and Reference) and the internal standard in anhydrous DCM.

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1.0 mL (0.5 mmol) of Reagent A, 1.0 mL (0.5 mmol) of Reagent B, and 1.0 mL of the internal standard solution.

-

Equilibration: Cool the mixture to 0 °C in an ice bath.

-

Initiation: In a separate vial, prepare a solution of acetyl chloride (e.g., 0.25 mmol, 0.5 equivalents relative to one amine) and triethylamine (0.5 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Take aliquots (0.1 mL) at specific time points (e.g., 5, 15, 30, 60 minutes), immediately quenching each aliquot in a vial containing 0.5 mL of saturated NaHCO₃ solution.

-

Workup: After the final time point, quench the entire reaction mixture with 5 mL of NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Analysis: Analyze the quenched aliquots and the final reaction mixture by GC-MS or HPLC to determine the relative concentrations of the starting amines and their corresponding N-acetylated products. The ratio of products formed reflects the relative reaction rates.

-

Repeat: Repeat the experiment with different pairings (e.g., A vs C, B vs C, A vs Reference) to build a complete reactivity profile.

Causality and Validation: This experimental design is inherently self-validating. Since all reactants are present in the same flask, variables such as temperature, concentration, and stirring rate are identical for all competing reactions. The product ratio is a direct readout of the kinetic competition, providing robust, internally consistent data on relative nucleophilicity.

Role as a Protecting Group: The Para-Methoxybenzyl (PMB) Group

The unique electronic properties of the para-methoxybenzyl group make it an exceptionally useful amine-protecting group in multi-step synthesis, commonly referred to as the PMB group.[8]

Why it's chosen:

-

Stability: The resulting N-PMB group is robust and stable under a wide range of conditions, including basic, nucleophilic, and mildly acidic environments.

-

Orthogonal Cleavage: The key advantage of the PMB group is its susceptibility to oxidative cleavage.[8] The electron-rich para-methoxy substituted ring is easily oxidized, forming a stable carbocation that is readily hydrolyzed. This allows for deprotection under conditions that leave other protecting groups, such as benzyl (Bn) or Boc groups, intact.[9]

Deprotection Mechanism (DDQ): The most common reagent for PMB deprotection is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds via a single electron transfer (SET) mechanism.

Experimental Protocol: PMB Deprotection of an Amine using DDQ

Objective: To cleave the PMB group from a secondary amine to liberate the free amine.

Materials:

-

N-PMB protected amine (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 eq)

-

Dichloromethane (DCM) and Water (e.g., 10:1 v/v mixture)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Standard workup and purification glassware

Procedure:

-

Dissolution: Dissolve the N-PMB protected amine in a mixture of DCM and water (e.g., 10:1) in a round-bottom flask.

-

Reagent Addition: Add DDQ portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding an excess of saturated NaHCO₃ solution and stir vigorously until the dark color fades.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography to yield the deprotected amine.

Trustworthiness of the Protocol: The visual color change provides a simple, real-time indicator of the reaction's progress. Quenching with a basic solution neutralizes acidic byproducts and precipitates the reduced DDQ (DDQH₂), facilitating its removal during workup.

Quantitative Reactivity Analysis: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on reaction rates and equilibria.[10] It is defined as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (benzylamine).

-

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Hammett Substituent Constants (σ) for the Methoxy Group:

| Position | σ Value | Implication |

| meta (σ_m_) | +0.12 | Electron-withdrawing (destabilizes positive charge) |

| para (σ_p_) | -0.27 | Electron-donating (stabilizes positive charge) |

(Values are approximate and can vary slightly by source)

Application to Benzylamine Reactivity: For reactions involving the benzylamine nitrogen, such as protonation (basicity) or N-acylation, the transition state often involves the development of a positive charge (or depletion of electron density) at the nitrogen.

-

A negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing this positive character.

-

The para-methoxy group (σ_p_ = -0.27) will increase the reaction rate relative to benzylamine.

-

The meta-methoxy group (σ_m_ = +0.12) will decrease the reaction rate relative to benzylamine.

It is important to note that the standard Hammett treatment excludes ortho substituents due to complicating steric effects.[11] However, for reactions of benzylamines where the reacting center is separated from the ring by the -CH₂- group, these steric effects are reduced, and in some cases, the Hammett equation can be applied with caution.[3]

Conclusion

The methoxy group is far from a simple, passive substituent on the benzylamine framework. Its influence is a sophisticated combination of position-dependent electronic effects and, in the ortho case, significant steric demands. The para isomer is an activated, highly nucleophilic amine, making it a valuable building block and the basis for the versatile PMB protecting group. The meta isomer is deactivated due to inductive withdrawal, offering a different reactivity profile. The ortho isomer's reactivity is dominated by steric hindrance, rendering its amine function the least accessible.

For the drug development professional and synthetic chemist, a deep, causal understanding of these principles is not merely academic. It informs the strategic selection of isomers, the design of reaction conditions, the choice of protective group strategies, and the interpretation of experimental outcomes. By leveraging the predictable and tunable reactivity imparted by the methoxy group, researchers can navigate complex synthetic pathways with greater precision and efficiency.

References

-

Sarex. (n.d.). 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 29). Hammett equation. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved January 23, 2026, from [Link]

-

BYJU'S. (n.d.). Ortho Effect. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, November 29). Ortho effect. Retrieved January 23, 2026, from [Link]

- Jaffé, H. H. (1953). The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Journal of the American Chemical Society, 75(9), 2209–2213.

-

Taylor & Francis Online. (2007, December 5). Mild and Useful Method for N-Acylation of Amines. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved January 23, 2026, from [Link]

-

MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 23, 2026, from [Link]

-

Indian Academy of Sciences. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved January 23, 2026, from [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved January 23, 2026, from [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved January 23, 2026, from [Link]

-

Cambridge University Press. (n.d.). The Hammett cp relationship. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 23, 2026, from [Link]

-

Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved January 23, 2026, from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 23, 2026, from [Link]

-

The Role of 4-Methoxybenzylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. web.viu.ca [web.viu.ca]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of (4-Methoxy-2-methylbenzyl)amine Hydrochloride

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of (4-Methoxy-2-methylbenzyl)amine hydrochloride, a valuable primary amine building block in medicinal chemistry and materials science. The described methodology is centered around a robust and scalable Leuckart-type reductive amination, followed by conversion to the stable hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and characterization checkpoints to ensure a reliable and reproducible synthesis.

Introduction & Scientific Context

Primary benzylamines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The specific substitution pattern of (4-Methoxy-2-methylbenzyl)amine, featuring both an electron-donating methoxy group and a sterically influential methyl group, makes it a key intermediate for synthesizing complex molecular architectures. Analogous structures are often explored as scaffolds for agents targeting neurodegenerative diseases, such as Alzheimer's, by interacting with key enzymes like cholinesterases.[1]

The protocol detailed herein eschews hazardous and technically demanding reducing agents like lithium aluminum hydride in favor of a Leuckart-type reaction. This classic yet highly effective method utilizes ammonium formate as both the ammonia source and the in-situ reducing agent, offering a safer, more operationally simple, and cost-effective synthetic route suitable for industrial-scale production.[2][3][4] The final conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and solubility in polar solvents, simplifying handling, storage, and downstream applications.[5][6]

Overall Synthetic Workflow

The synthesis is performed in two primary stages: the reductive amination of the starting aldehyde to the free amine, followed by the precipitation of the hydrochloride salt.

Caption: High-level overview of the two-stage synthetic process.

Materials & Equipment

Reagents & Chemicals

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |

| 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | C₉H₁₀O₂ | 150.17 | Liquid, Purity: ≥95%[7] |

| Ammonium Formate | 540-69-2 | CH₅NO₂ | 63.06 | Solid, Hygroscopic[8] |

| Diethyl Ether (Anhydrous) | 60-29-7 | (C₂H₅)₂O | 74.12 | Flammable Liquid, Peroxide Former |

| Hydrochloric Acid (in Ether, 1.0 M) | 7647-01-0 | HCl | 36.46 | Corrosive, Moisture Sensitive |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Corrosive Solid |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser and heating mantle with magnetic stirrer

-

Thermometer/temperature probe

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Vacuum oven or desiccator

Detailed Experimental Protocol

PART A: Synthesis of (4-Methoxy-2-methylbenzyl)amine (Leuckart Reaction)

Rationale: This step converts the aldehyde into the target primary amine. Ammonium formate, when heated, decomposes to formic acid and ammonia. The ammonia reacts with the aldehyde to form an intermediate imine, which is then reduced in situ by the formic acid. This one-pot reaction is highly efficient for producing primary amines.[3][8]

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer. Place the apparatus in a heating mantle.

-

Charge Reagents: To the flask, add 115 g (1.82 mol) of ammonium formate.

-

Initiate Heating: Begin heating the ammonium formate with stirring. The solid will melt at approximately 116°C.[3] Continue heating to a target temperature of 170°C .

-

Initial Reaction: Maintain the temperature at 170°C for approximately 2 hours. During this time, the ammonium formate will partially decompose.

-

Aldehyde Addition: Cool the molten reaction mixture to 120°C . Slowly add 50.0 g (0.33 mol) of 4-methoxy-2-methylbenzaldehyde to the flask over 15-20 minutes to control any initial exotherm.

-

Reductive Amination: Once the addition is complete, maintain the reaction temperature at 120-130°C with vigorous stirring for 5 hours . Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Work-up - Quenching: After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The mixture will likely solidify.

-

Work-up - Extraction: Carefully add 400 mL of deionized water to the flask and stir until the solid dissolves. Transfer the aqueous solution to a 1 L separatory funnel. Extract the aqueous phase with diethyl ether (3 x 150 mL).

-

Work-up - Washing: Combine the organic extracts and wash them with a saturated brine solution (1 x 100 mL). This step helps to remove residual water and some inorganic impurities.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (4-Methoxy-2-methylbenzyl)amine as an oil. An expected yield of the free amine is around 88%.[2]

PART B: Formation and Isolation of the Hydrochloride Salt

Rationale: Converting the oily free amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately for subsequent reactions.

-

Dissolution: Dissolve the crude amine oil obtained in Part A in 300 mL of anhydrous diethyl ether.

-

Precipitation: While stirring the ether solution, slowly add a 1.0 M solution of HCl in diethyl ether . A white precipitate of (4-Methoxy-2-methylbenzyl)amine hydrochloride will form immediately.[5] Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 30 mL) to remove any non-polar, soluble impurities.

-

Drying: Dry the purified white solid in a vacuum oven at 40-50°C or in a vacuum desiccator overnight to a constant weight.

Reaction Mechanism & Data Summary

The core of this synthesis is the Leuckart reductive amination.

Caption: Simplified mechanism of the Leuckart reductive amination.

Quantitative Data Summary

| Parameter | Value | Moles (mol) | Molar Ratio |

| 4-Methoxy-2-methylbenzaldehyde | 50.0 g | 0.33 | 1.0 |

| Ammonium Formate | 115 g | 1.82 | ~5.5 |

| Theoretical Yield (HCl Salt) | ~70.5 g | 0.33 | - |

| Expected Final Yield | ~62 g (approx. 88%) | ~0.29 | - |

Characterization

The identity and purity of the final product, (4-Methoxy-2-methylbenzyl)amine hydrochloride, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the ammonium salt, C-O stretches of the ether).

-

Mass Spectrometry (GC-MS): To confirm the molecular weight of the free amine and assess purity.[9]

-

Melting Point Analysis: To determine the melting point of the crystalline salt as an indicator of purity.

Safety & Handling Precautions

All experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

General PPE: Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.[10][11]

-

Chemical Hazards:

-

Diethyl Ether: Highly flammable. Ensure no ignition sources are nearby. It can also form explosive peroxides upon prolonged exposure to air; use from a freshly opened container.

-

HCl in Ether: Corrosive and gives off harmful vapors. Handle with extreme care to avoid inhalation and skin contact.[12]

-

Ammonium Formate: Can be irritating upon contact or inhalation.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10]

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.

References

-

MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]

- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

-

Chemsrc. (n.d.). 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0. Available from: [Link]

- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

-

Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available from: [Link]

-

Chemdad. (n.d.). 4-METHOXY-2-METHYLBENZALDEHYDE. Available from: [Link]

-

University of Washington. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link]

-

NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

-

Sciencemadness Wiki. (n.d.). Ammonium formate. Available from: [Link]

-

ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available from: [Link]

-

ACS Publications. (2019). Reductive Amination of Ketonic Compounds Catalyzed by CpIr(III) Complexes Bearing a Picolinamidato Ligand*. Available from: [Link]

-

Wikipedia. (n.d.). Ammonium formate. Available from: [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ChemSynthesis. (n.d.). 2-methoxy-4-methylbenzaldehyde. Available from: [Link]

-

University of Liverpool IT Services. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Available from: [Link]

-

De Gruyter. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 3. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 6. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 7. 4-METHOXY-2-METHYLBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Ammonium formate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

Reductive amination synthesis of (4-Methoxy-2-methylbenzyl)amine hydrochloride

An Application Note for the Synthesis of (4-Methoxy-2-methylbenzyl)amine Hydrochloride via Reductive Amination

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (4-methoxy-2-methylbenzyl)amine hydrochloride, a valuable primary amine intermediate in pharmaceutical and agrochemical research. The protocol details a robust and efficient one-pot reductive amination procedure starting from 4-methoxy-2-methylbenzaldehyde. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical safety considerations, and describe methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key synthetic building block.

Introduction and Scientific Principle

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient methods for the formation of carbon-nitrogen bonds.[1][2] This reaction class is fundamental in the synthesis of a vast array of biologically active molecules, where the amine functional group is a crucial pharmacophore. The synthesis of (4-Methoxy-2-methylbenzyl)amine is achieved by reacting 4-methoxy-2-methylbenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

The overall transformation can be dissected into two key mechanistic stages:

-

Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate which subsequently undergoes dehydration to yield a Schiff base, or imine.[1]

-

Reduction: A mild reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, affording the desired amine.[3][4]

The choice of sodium borohydride is strategic; it is a sufficiently mild reductant that, under controlled conditions, it preferentially reduces the iminium ion over the starting aldehyde, maximizing the yield of the desired product.[4] The final step involves converting the resulting free amine into its hydrochloride salt to improve stability, crystallinity, and handling properties.

Reaction Mechanism and Stoichiometry

The reductive amination proceeds through a well-established pathway. The key is the sequential formation of the imine followed by its immediate reduction.

Mechanistic Pathway

The reaction can be visualized in four distinct steps:

-

Hemiaminal Formation: Ammonia acts as a nucleophile, attacking the carbonyl carbon of 4-methoxy-2-methylbenzaldehyde.

-

Dehydration: The unstable hemiaminal eliminates a molecule of water, often facilitated by a mild acid catalyst, to form a protonated imine (iminium ion).[5]

-

Hydride Reduction: Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the double bond.[6]

-

Salt Formation: The resulting primary amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Reaction mechanism for reductive amination.

Reagent Stoichiometry

The following table outlines the suggested quantities and molar equivalents for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 4-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 5.00 g | 33.3 | 1.0 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 10.3 g | 133.2 | 4.0 |

| Methanol (Solvent) | CH₄O | 32.04 | 100 mL | - | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.9 g | 50.0 | 1.5 |

| 2M HCl in Diethyl Ether | HCl | 36.46 | ~25 mL | ~50 | ~1.5 |

Note: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst for imine formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding temperature control and the order of reagent addition, is critical for success.

Materials and Equipment

-

Reagents: 4-Methoxy-2-methylbenzaldehyde (≥98%), ammonium acetate (≥98%), sodium borohydride (≥98%), methanol (anhydrous), diethyl ether, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), 2.0 M hydrochloric acid in diethyl ether.

-

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, Büchner funnel and filtration flask, standard laboratory glassware.

Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylbenzaldehyde (5.00 g, 33.3 mmol) and ammonium acetate (10.3 g, 133.2 mmol). Add 100 mL of anhydrous methanol. Stir the mixture at room temperature for 1 hour. This initial period is crucial to allow for the equilibrium to favor the formation of the imine before introducing the reducing agent.[4]

-

Reduction: Cool the reaction flask in an ice-water bath to 0°C. Once cooled, slowly add sodium borohydride (1.9 g, 50.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Portion-wise addition at low temperature is essential to control the exothermic reaction and prevent the reduction of the starting aldehyde.

-

Reaction Completion: After the addition is complete, continue stirring the reaction at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for a further 2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[7]

-

Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 20 mL of deionized water. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Aqueous Workup: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution to basify the mixture and extract the free amine. Shake well, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

-

Isolation of Free Amine: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxy-2-methylbenzyl)amine as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude amine oil in 50 mL of diethyl ether. While stirring, add 2.0 M HCl in diethyl ether (~25 mL, 50 mmol) dropwise. A white precipitate will form immediately.

-

Purification: Continue stirring for 15 minutes after the addition is complete. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

-

Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight. The expected yield is typically in the range of 75-85%.

Safety and Hazard Management

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[8][9][10]

-

Sodium Borohydride (NaBH₄): Highly water-reactive, releasing flammable hydrogen gas upon contact with water or protic solvents. It is toxic if ingested or absorbed through the skin and can cause severe burns.[8][11][12] Handle under an inert atmosphere if possible and avoid contact with moisture.[10]

-

Methanol/Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present.

-

Ammonium Acetate/Ammonia: Can be corrosive and cause respiratory irritation. Handle with care.

-

Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Handle with extreme care.

Product Characterization and Analysis

The identity and purity of the synthesized (4-Methoxy-2-methylbenzyl)amine hydrochloride should be confirmed using standard analytical techniques.[13]

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Appearance of a singlet for the benzylic CH₂ protons (~4.0 ppm), singlets for the OCH₃ (~3.8 ppm) and Ar-CH₃ (~2.3 ppm) groups, and characteristic aromatic proton signals. A broad singlet for the -NH₃⁺ protons will also be present.[14] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the benzylic carbon, methoxy carbon, methyl carbon, and distinct aromatic carbons. |

| FT-IR | Functional Group Analysis | Absence of the aldehyde C=O stretch (~1690 cm⁻¹). Appearance of a broad N-H stretch from the ammonium salt (~2800-3100 cm⁻¹). |

| Mass Spec (ESI+) | Molecular Weight Verification | The molecular ion peak for the free amine [M+H]⁺ should be observed at m/z = 166.12. |

| Melting Point | Purity Assessment | A sharp melting point consistent with literature values indicates high purity. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete imine formation. 2. Decomposition of NaBH₄. 3. Loss of product during workup. | 1. Increase the initial stirring time for imine formation to 2-3 hours. 2. Use fresh, high-purity NaBH₄. 3. Ensure the aqueous layer is fully basified before extraction to prevent loss of the amine salt. |

| Contamination with Starting Aldehyde | 1. NaBH₄ added too quickly or at too high a temperature. 2. Insufficient NaBH₄ used. | 1. Ensure the reaction is maintained at 0°C during NaBH₄ addition. Add the reagent very slowly. 2. Re-check calculations and ensure at least 1.5 equivalents are used. |

| Formation of Secondary Amine Byproduct | The primary amine product reacted with remaining imine. | This is more common when using a limited amount of the ammonia source. The use of a large excess of ammonium acetate as described minimizes this side reaction. |